![molecular formula C21H28N2O4 B1450030 tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 2096986-00-2](/img/structure/B1450030.png)
tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Vue d'ensemble
Description
The compound “tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Applications De Recherche Scientifique
Structural Analysis
- The structural properties of similar compounds, such as the trichotomine dimethyl ester, have been analyzed in depth. This includes the planarity of molecular skeletons and the positioning of methoxycarbonyl groups, which are relevant to understanding the chemical behavior of tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (Iijima & Irikawa, 1996).
Synthesis Methods
- Research has focused on developing novel synthesis methods for related compounds. For instance, the synthesis of 2-tert-Butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole via selective reduction and O-alkylation offers insights into possible synthetic pathways for related compounds (Kreher & Dyker, 1987).
Reaction with Singlet Oxygen
- The reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to various substituted pyrroles, demonstrates the reactivity of similar structures under specific conditions (Wasserman et al., 2004).
Chemical Modifications
- Studies on similar compounds include chemical modifications to enhance certain properties. For example, the synthesis and characterization of derivatives like 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into functional group modifications and their effects (Çolak et al., 2021).
Potential Antitumor Activity
- Compounds like 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles have been investigated for antitumor activity, suggesting potential applications in oncological research (Nguyen et al., 1990).
Catalytic Reactions
- The palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles, leading to tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates, highlight the potential of using metal-catalyzed reactions to modify similar compounds (Zhou et al., 2017).
Orientations Futures
Mécanisme D'action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
The environment in which these compounds act can influence their efficacy and stability. Factors such as pH, temperature, and the presence of other compounds can affect how an indole derivative interacts with its targets .
Analyse Biochimique
Cellular Effects
Tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to impact cell proliferation, apoptosis, and differentiation . The effects of this compound on these cellular processes are essential for understanding its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation, which can impact their biological activity . Understanding the temporal effects of this compound is essential for its effective use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of indole derivatives can result in toxic or adverse effects. Understanding the dosage effects of this compound is crucial for determining its safe and effective therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives have been reported to affect metabolic pathways related to energy production, detoxification, and biosynthesis . Understanding the metabolic pathways of this compound is essential for elucidating its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Indole derivatives have been shown to exhibit varying degrees of transport and distribution, which can impact their therapeutic efficacy . Understanding the transport and distribution of this compound is crucial for its effective use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Indole derivatives have been reported to exhibit specific subcellular localization patterns, which can impact their biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-14-6-7-17-15(12-14)16-13-22(20(25)27-21(2,3)4)10-8-18(16)23(17)11-9-19(24)26-5/h6-7,12H,8-11,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTKCLITPDFDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C(=O)OC(C)(C)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




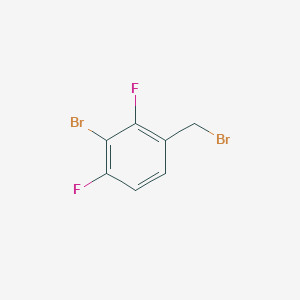
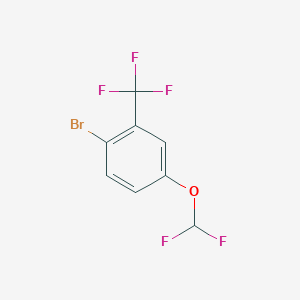

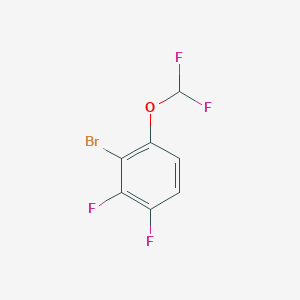
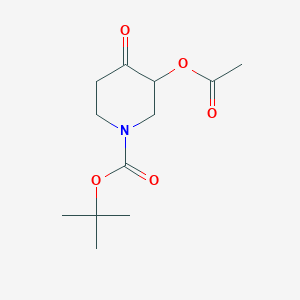
![Diethyl 2,2-[(4-formylphenyl)imino]diacetate](/img/structure/B1449959.png)
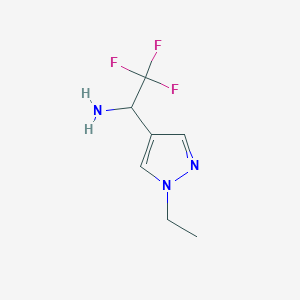
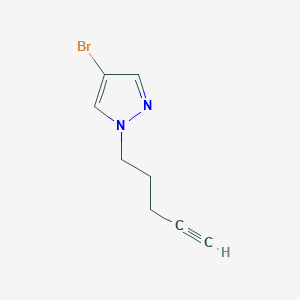
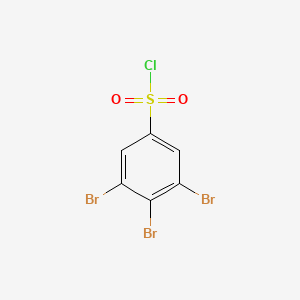
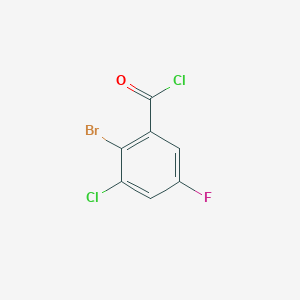
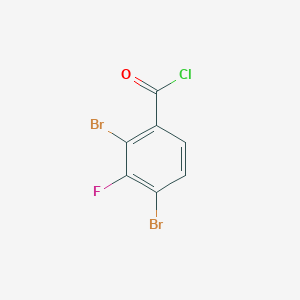

![1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine](/img/structure/B1449969.png)